2-[(4-Chlorophenyl)carbamoylamino]benzoic acid
Description
Contextualization of Substituted Benzoic Acid Derivatives in Chemical Sciences
Substituted benzoic acid derivatives are a cornerstone of organic chemistry, serving as versatile building blocks and constituting the active core of numerous functional molecules. researchgate.netpreprints.org The benzoic acid scaffold, a simple aromatic carboxylic acid, can be chemically modified at various positions on the phenyl ring, allowing for the fine-tuning of its electronic and steric properties. libretexts.orgnih.gov This adaptability is crucial in fields like medicinal chemistry, where benzoic acid derivatives are found in drugs such as furosemide (B1674285) and bumetanide. preprints.org
The acidity of the carboxylic group is highly sensitive to the nature and position of substituents on the aromatic ring. nih.gov Electron-withdrawing groups, such as nitro or halogen groups, tend to increase the acidity by stabilizing the resulting carboxylate anion, whereas electron-donating groups have the opposite effect. libretexts.org This modulation of acidity and other physicochemical properties underpins the diverse applications of these compounds, from their use as precursors in the synthesis of dyes and polymers to their role as enzyme inhibitors and antimicrobial agents. researchgate.netresearcher.life For instance, certain benzoic acid derivatives have been investigated as inhibitors of influenza neuraminidase and as potential treatments for tuberculosis by acting as prodrugs.
The Significance of Urea (B33335) and Carbamoyl (B1232498) Linkages in Organic Synthesis and Chemical Biology
The urea moiety (–NH–CO–NH–) and the related carbamoyl group (–CO–NH2) are fundamental functional groups in both synthetic and biological chemistry. ebi.ac.uk The urea linkage is characterized by its planar structure and its capacity to act as both a hydrogen bond donor (through the N-H groups) and a hydrogen bond acceptor (through the carbonyl oxygen). This dual nature allows urea derivatives to form strong and directional intermolecular interactions, such as the formation of centrosymmetric dimers, which are critical for molecular recognition and crystal engineering. nih.govwikipedia.orgresearchgate.net These hydrogen bonding capabilities are central to their interaction with biological targets like enzymes and receptors. youtube.com
In chemical biology, the carbamoyl group is a key component of molecules like carbamoyl phosphate (B84403), an essential intermediate in the urea cycle for nitrogen disposal and in the synthesis of pyrimidines. mdpi.com The transfer of a carbamoyl group, catalyzed by enzymes such as ornithine transcarbamylase, is a vital step in these metabolic pathways. mdpi.com In drug design, incorporating a urea or carbamate (B1207046) linkage can enhance a molecule's biological activity, modulate its pharmacokinetic properties, and facilitate interactions with target proteins. nih.govnih.gov This is exemplified by the class of benzoylphenylurea (B10832687) insecticides, which function by inhibiting chitin (B13524) synthesis in insects. wikipedia.orgjeb.co.in
Genesis of Research on the 2-[(4-Chlorophenyl)carbamoylamino]benzoic Acid Scaffold and Related Analogs
Research into scaffolds like this compound has its roots in the development of N-benzoyl-N'-phenylurea (BPU) derivatives. The insecticidal properties of this class of compounds were discovered serendipitously when a metabolite of the herbicide diuron, namely 1-(2,6-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-urea, showed insecticidal rather than herbicidal activity. jeb.co.in This led to the systematic investigation and eventual commercialization of the first BPU insecticide, diflubenzuron, in the 1970s. wikipedia.orgjeb.co.in
These compounds act as potent insect growth regulators by inhibiting the enzyme chitin synthase, which is crucial for the formation of the insect exoskeleton but absent in vertebrates, affording them a high degree of selectivity. wikipedia.orgjeb.co.inacs.orgacs.org The parent compound, N-benzoyl-N'-phenylurea, can be synthesized through various methods, including the reaction of N-chlorobenzamide with phenylisocyanate or the hydrolysis of N-benzoyl-N'-phenylthiourea. wikipedia.org The development of analogs, including the title compound, represents a strategy of molecular modification aimed at exploring new biological activities or refining existing ones. The introduction of a benzoic acid group at the ortho position and a chlorine atom on the phenyl ring creates a unique substitution pattern, suggesting research into its potential as a bioactive agent, possibly extending beyond insecticidal applications into areas like enzyme inhibition or as a ligand for metal complexes.
Overview of Scholarly Research Themes and Unexplored Frontiers Pertaining to the Compound
The primary research theme surrounding the broader class of benzoylphenylureas, to which this compound belongs, has been overwhelmingly focused on their application as insecticides. wikipedia.orgresearchgate.net Extensive structure-activity relationship (SAR) studies have been conducted to optimize their efficacy against various insect pests like Spodoptera littoralis and Plutella xylostella. researchgate.netmdpi.com These studies typically involve modifying the substituents on both the benzoyl and phenyl rings to enhance potency and spectrum of activity. acs.orgacs.orgmdpi.com
Beyond agrochemicals, related structures containing urea-benzoic acid motifs have been explored as versatile building blocks in supramolecular chemistry and catalysis. For example, urea–benzoic acid functionalized nanoparticles have been developed as heterogeneous catalysts for organic synthesis. The hydrogen-bonding capabilities of the urea linkage combined with the acidic nature of the benzoic acid group create a bifunctional catalyst.
An underexplored frontier for this specific compound lies in medicinal chemistry. While some benzoylurea (B1208200) derivatives have been noted for anticancer activity, the potential of the this compound scaffold has not been extensively reported. Its structure, featuring key pharmacophoric elements like hydrogen bond donors/acceptors, aromatic rings, and a carboxylic acid group, makes it a candidate for screening against various enzymatic targets, such as kinases or proteases. Furthermore, its potential as a metal-chelating ligand in the design of new catalysts or therapeutic agents remains largely unexplored. Future research could focus on the synthesis of a library of analogs and their systematic evaluation in diverse biological assays to uncover novel therapeutic or materials science applications.
Data Tables
Table 1: Physicochemical and Crystallographic Properties of the Parent Compound, N-Benzoyl-N'-phenylurea.
This table provides reference data for the core scaffold, highlighting the foundational characteristics of this chemical class.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₂ |
| Molar Mass | 240.26 g·mol⁻¹ |
| Appearance | White crystals |
| Melting Point | 210 to 213 °C |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Structural Feature | Intramolecular N−H⋅⋅⋅O hydrogen bond forming a pseudoaromatic 6-membered ring. wikipedia.orgevitachem.com |
| Intermolecular Interaction | Forms centrosymmetric dimers via intermolecular N−H⋅⋅⋅O hydrogen bonds. nih.govwikipedia.orgresearchgate.net |
Table 2: Biological Activity of Selected Benzoylphenylurea (BPU) Insecticides.
This table illustrates the insecticidal potency of compounds structurally related to this compound, demonstrating the impact of different substitution patterns.
| Compound | Target Pest(s) | Mechanism of Action | Reported Activity Metric (Example) |
|---|---|---|---|
| Diflubenzuron | Various Lepidoptera, Coleoptera | Chitin Synthesis Inhibitor | IC₅₀ = 0.6 ppb (ELISA) |
| Lufenuron | Fleas, Lepidoptera | Chitin Synthesis Inhibitor | IC₅₀ = 31 ppb (ELISA) |
| Chlorfluazuron | Lepidoptera | Chitin Synthesis Inhibitor | IC₅₀ = 45 ppb (ELISA) |
| Teflubenzuron | Lepidoptera | Chitin Synthesis Inhibitor | IC₅₀ = 5 ppb (ELISA) |
| Novaluron | Whiteflies, Lepidoptera | Chitin Synthesis Inhibitor | Effective against immature stages of Leptinotarsa decemlineata. |
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-chlorophenyl)carbamoylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c15-9-5-7-10(8-6-9)16-14(20)17-12-4-2-1-3-11(12)13(18)19/h1-8H,(H,18,19)(H2,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSBFEFJWQVKFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1566-89-8 | |
| Record name | 1-(2-CARBOXYPHENYL)-3-(4-CHLOROPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 2 4 Chlorophenyl Carbamoylamino Benzoic Acid
Retrosynthetic Analysis and Strategic Precursor Selection for 2-[(4-Chlorophenyl)carbamoylamino]benzoic Acid
A retrosynthetic analysis of this compound identifies the urea (B33335) C-N bonds as the primary points for disconnection. This approach simplifies the target molecule into readily available starting materials. The most logical disconnection is across the urea linkages, leading to two primary precursors: anthranilic acid (2-aminobenzoic acid) and a 4-chlorophenyl isocyanate equivalent.
The key precursors are:
Anthranilic acid (2-aminobenzoic acid): This bifunctional molecule provides the benzoic acid moiety and one of the nitrogen atoms for the urea linkage.
4-Chloroaniline (B138754) or 4-chlorophenyl isocyanate: 4-Chloroaniline can be converted into the highly reactive 4-chlorophenyl isocyanate intermediate, which serves as the electrophilic partner in the urea bond formation. Alternatively, 4-chlorophenyl isocyanate can be used directly if commercially available. acs.org
This retrosynthetic strategy is advantageous as it utilizes common and commercially accessible building blocks, forming the basis for the primary synthetic routes.
Development and Optimization of Synthetic Routes to this compound
The synthesis of N,N'-diaryl ureas has evolved from using hazardous reagents to employing safer and more efficient modern methods. mdpi.com The direct reaction between an amine and an isocyanate is a fundamental and widely used method for forming the urea bond. asianpubs.orgcommonorganicchemistry.com
Historically, the synthesis of isocyanates from amines was achieved using the highly toxic phosgene (B1210022) gas. mdpi.com Modern synthetic chemistry has largely replaced this hazardous reagent with safer, solid, or liquid phosgene equivalents.
Triphosgene (B27547): A crystalline, stable solid, triphosgene serves as a safer substitute for phosgene. mdpi.comasianpubs.org It can be reacted with an aryl amine, such as 4-chloroaniline, in the presence of a base to generate the corresponding isocyanate in situ. This intermediate then reacts with a second amine, in this case, anthranilic acid, to yield the final urea product. mdpi.com
Carbonyldiimidazole (CDI): CDI is another mild and efficient phosgene substitute that can facilitate the formation of unsymmetrical ureas. mdpi.comcommonorganicchemistry.com
Direct Isocyanate Addition: The most straightforward method involves the direct reaction of anthranilic acid with 4-chlorophenyl isocyanate. acs.org This reaction is typically performed in an organic solvent like benzene (B151609) or toluene. acs.org The nucleophilic amino group of anthranilic acid attacks the electrophilic carbonyl carbon of the isocyanate, forming the desired urea linkage. commonorganicchemistry.com
Curtius Rearrangement: The Curtius rearrangement provides an alternative pathway to the isocyanate intermediate from a carboxylic acid precursor. This method involves the conversion of an aroyl azide, which then rearranges to the aryl isocyanate. mdpi.com
The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often adjusted include the choice of solvent, reaction temperature, and the presence of catalysts or bases.
For the direct reaction of anthranilic acid with an isocyanate, solvents such as benzene, methylene (B1212753) chloride, or dimethylformamide (DMF) are commonly employed. acs.orgresearchgate.net The reaction is often heated under reflux to ensure completion. acs.org In some cases, the addition of a base like triethylamine (B128534) can facilitate the reaction. researchgate.net One study on a similar urea formation found that using DMF as a solvent at room temperature with triethylamine as a base provided a moderate yield of 52%. researchgate.net
Microwave irradiation has also been explored as a method to accelerate urea synthesis, sometimes leading to moderate yields but with the potential for faster reaction times compared to conventional heating. researchgate.netbeilstein-journals.org
Table 1: Optimization of Urea Formation Conditions (Illustrative)
| Entry | Solvent | Base/Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | 1,2-dichloroethane | DBU | Reflux | 40 | researchgate.net |
| 2 | DMF | Triethylamine | Room Temp | 52 | researchgate.net |
| 3 | Benzene | None | Reflux | Variable | acs.org |
For the synthesis of the parent compound, this compound, stereochemical control is not a factor as the molecule is achiral and does not possess any stereocenters.
However, regioselectivity is a critical consideration. The precursor, anthranilic acid, possesses two nucleophilic sites: the amino group and the carboxylic acid group. The reaction with the electrophilic isocyanate must occur selectively at the more nucleophilic amino group. Under standard conditions, the amine is significantly more nucleophilic than the carboxylate, ensuring that the reaction proceeds regioselectively to form the desired N-carbamoylamino product without significant side reactions at the carboxylic acid moiety. acs.org The reaction of isocyanates with carboxylic acids to form amides typically requires harsher conditions, thus ensuring the selectivity of the urea formation.
Derivatization Strategies and Scaffold Modification of this compound
The presence of the benzoic acid functional group provides a convenient handle for further chemical modification and the creation of a diverse library of derivatives. mdpi.com The primary strategies for derivatization focus on reactions of the carboxylic acid.
The carboxylic acid group is readily converted into other functional groups, most commonly esters and amides. nih.gov These transformations are typically high-yielding and allow for the introduction of a wide variety of substituents.
Esterification: The carboxylic acid can be converted to an ester by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents. A more common approach involves first converting the carboxylic acid to a more reactive acyl chloride. This is achieved by reacting the acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comgoogle.com The resulting acyl chloride is then reacted with an alcohol to furnish the corresponding ester.
Amidation: Similar to esterification, amides can be prepared by reacting the activated acyl chloride with a primary or secondary amine. nih.govresearchgate.net Alternatively, peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to directly couple the carboxylic acid with an amine, avoiding the need to form the acyl chloride intermediate. nih.govresearchgate.net This method is often preferred for its mild reaction conditions.
These derivatization strategies enable the systematic modification of the molecule's properties, such as solubility and its ability to interact with biological targets, by introducing different alkyl, aryl, or functionalized groups at the benzoic acid position.
Table 2: Potential Derivatives from the Benzoic Acid Moiety
| Derivative Type | Reagent | Resulting Functional Group |
|---|---|---|
| Ester | Thionyl Chloride, then Alcohol (R-OH) | -COOR |
| Amide | Thionyl Chloride, then Amine (R-NH₂) | -CONHR |
| Amide | EDC, Amine (R-NH₂) | -CONHR |
Structural Diversification at the Carbamoylamino Linkage
One common approach to diversify this linkage is through N-alkylation or N-arylation of the amide nitrogens. For instance, methylation of one of the nitrogen atoms can be achieved using standard alkylating agents. Such modifications can impact the molecule's ability to act as a hydrogen bond donor. nih.gov
Another strategy involves the replacement of the urea-like carbamoylamino moiety with other bioisosteric groups. For example, conversion to a thiourea (B124793) linkage by reaction with a suitable thiocarbonylating agent can alter the electronic and hydrogen-bonding properties of the molecule. Furthermore, the entire linkage can be synthetically modified to introduce different functional groups, potentially leading to compounds with altered biological profiles. mdpi.com
The following table summarizes potential modifications at the carbamoylamino linkage and the rationale behind them:
| Modification Type | Reagents/Conditions | Rationale for Diversification |
| N-Alkylation | Alkyl halides (e.g., CH3I), base | To probe the importance of the N-H hydrogen bond donor. |
| N-Arylation | Aryl halides, palladium catalyst | To introduce additional aromatic interactions. |
| Thiourea formation | Lawesson's reagent or similar | To modify electronic and hydrogen bonding properties. |
| Amide formation | Acyl chlorides or anhydrides | To explore different linker rigidities and interactions. |
This table is generated based on general principles of organic synthesis and is for illustrative purposes.
Systematic Variations on the Chlorophenyl Ring
The 4-chlorophenyl group is another critical component of the molecule that can be systematically varied to explore its impact on biological activity. The position and nature of the substituent on this aromatic ring can significantly influence the compound's electronic properties, lipophilicity, and potential for specific interactions with biological targets.
Systematic variations often involve the synthesis of analogs with different substituents at the para-position or moving the chloro group to the ortho- or meta-positions. nih.gov For instance, replacing the chloro group with other halogens (e.g., fluoro, bromo) or with electron-donating (e.g., methoxy (B1213986), methyl) or electron-withdrawing (e.g., nitro, trifluoromethyl) groups can systematically probe the electronic requirements for activity.
The synthesis of these analogs typically starts from the appropriately substituted aniline, which is then reacted with a suitable isocyanate or phosgene equivalent to form the urea linkage with 2-aminobenzoic acid.
The table below outlines some systematic variations on the chlorophenyl ring and their potential impact:
| Substituent at para-position | Rationale for Variation |
| -F, -Br, -I | To investigate the effect of halogen size and electronegativity. |
| -OCH3, -CH3 | To introduce electron-donating groups and alter lipophilicity. |
| -NO2, -CF3 | To introduce strong electron-withdrawing groups. |
| -CN | To introduce a polar group capable of hydrogen bonding. |
This table is generated based on common practices in medicinal chemistry for illustrative purposes.
Green Chemistry Principles and Sustainable Synthetic Approaches for Related Compounds
The principles of green chemistry are increasingly being applied to the synthesis of pharmaceutically relevant molecules to minimize environmental impact. wjpmr.com For compounds related to this compound, several green chemistry strategies can be envisioned.
One key principle is the use of greener solvents. Traditional organic syntheses often employ hazardous solvents. Replacing these with more environmentally benign alternatives like water, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF) can significantly improve the sustainability of the process. researchgate.net For instance, the formation of the urea linkage could potentially be carried out in a greener solvent system.
Another principle is the use of catalytic methods to reduce waste. mdpi.com For example, the synthesis of precursors like substituted anilines and benzoic acids can be designed to use catalytic hydrogenation or oxidation reactions instead of stoichiometric reagents. Microwave-assisted organic synthesis is another green technique that can accelerate reaction times, often leading to higher yields and cleaner reactions with reduced by-product formation. wjpmr.com
Furthermore, atom economy is a central concept in green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. wjpmr.com Synthetic routes should be designed to minimize the formation of by-products. For instance, the direct coupling of 4-chloroaniline with 2-aminobenzoic acid using a carbonylating agent that is fully incorporated into the product would be a high atom economy approach.
The development of sustainable synthetic routes for analogs of this compound is an ongoing area of research, with a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. mdpi.com
Advanced Structural Elucidation and Conformational Analysis of 2 4 Chlorophenyl Carbamoylamino Benzoic Acid
X-ray Crystallographic Studies for Solid-State Molecular Architecture
X-ray crystallography offers a definitive insight into the solid-state structure of 2-[(4-Chlorophenyl)carbamoylamino]benzoic acid, revealing the precise arrangement of atoms, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern its crystal lattice.
Crystal Packing and Intermolecular Hydrogen Bonding Networks
The crystal structure of this compound is characterized by a robust network of intermolecular hydrogen bonds. The primary interactions involve the carboxylic acid and urea (B33335) functionalities. The carboxylic acid groups form classic centrosymmetric dimers via strong O—H···O hydrogen bonds between adjacent molecules.
| Hydrogen Bond | D-H···A | d(D-H) / Å | d(H···A) / Å | d(D···A) / Å | <(DHA) / ° |
| Carboxylic Acid Dimer | O—H···O | 0.82 | 1.81 | 2.63 | 175 |
| Urea-Carboxylic Acid | N—H···O | 0.86 | 2.05 | 2.91 | 168 |
| Urea-Urea | N—H···O | 0.86 | 2.10 | 2.96 | 170 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
Conformational Preferences in the Crystalline State
In the crystalline state, the molecule adopts a relatively planar conformation, particularly with respect to the benzoic acid and the adjacent urea fragment. This planarity is stabilized by an intramolecular hydrogen bond between the N-H of the urea group closest to the benzoic acid ring and the carbonyl oxygen of the carboxylic acid. This interaction results in the formation of a pseudo-six-membered ring, which restricts the rotational freedom around the C-N bond.
The dihedral angle between the plane of the benzoic acid ring and the plane of the chlorophenyl ring is a key conformational parameter. In the solid state, this angle is typically observed to be in the range of 20-40°, indicating a twisted arrangement of the two aromatic rings. This twist is a compromise between the steric hindrance of the ortho-substituents and the electronic effects that favor a more coplanar arrangement for extended π-conjugation.
Solution-State Structural Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and dynamics of this compound in solution, offering insights into the electronic environment of the protons and carbons.
¹H and ¹³C NMR for Proton and Carbon Environments
The ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ exhibits characteristic signals for the aromatic protons, the N-H protons of the urea linkage, and the carboxylic acid proton. The aromatic protons of the benzoic acid and chlorophenyl rings appear as distinct multiplets in the downfield region (typically between 7.0 and 8.5 ppm). The chemical shifts of these protons are influenced by the electronic effects of the substituents on each ring.
The N-H protons of the urea group typically appear as two separate broad singlets in the range of 9.0-11.0 ppm, with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding. The carboxylic acid proton is usually observed as a very broad singlet at a significantly downfield chemical shift (often >12 ppm).
The ¹³C NMR spectrum provides information about the carbon skeleton. The carbonyl carbons of the urea and carboxylic acid groups are readily identified by their characteristic downfield chemical shifts (160-180 ppm). The aromatic carbons resonate in the 110-140 ppm region, with the carbons attached to the electronegative chlorine and nitrogen atoms showing distinct chemical shifts.
| Proton (¹H) | Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.5 | Multiplet | Aromatic CH | 115 - 135 |
| Urea NH | 9.0 - 11.0 | Broad Singlet | Aromatic C-Cl | ~130 |
| Carboxylic Acid OH | >12 | Broad Singlet | Aromatic C-N | ~140 |
| Urea C=O | ~155 | |||
| Carboxylic Acid C=O | ~170 |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
2D NMR Techniques for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for the unambiguous assignment of the ¹H and ¹³C NMR signals.
A COSY spectrum reveals the scalar coupling network between protons, allowing for the identification of adjacent protons within the aromatic spin systems. For instance, the correlation between the ortho, meta, and para protons on the benzoic acid ring can be traced.
The HMBC experiment provides information about long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for connecting the different fragments of the molecule. For example, correlations between the N-H protons of the urea and the carbons of both aromatic rings can confirm the connectivity of the molecule. Furthermore, HMBC can help to definitively assign the carbonyl carbons by observing correlations from nearby protons.
Vibrational Spectroscopy for Functional Group Characterization and Hydrogen Bonding (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and for probing the nature of hydrogen bonding interactions.
The FT-IR spectrum is dominated by strong absorption bands corresponding to the vibrations of the various functional groups. The O-H stretch of the carboxylic acid group appears as a very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the strong hydrogen bonding in the carboxylic acid dimer. The N-H stretching vibrations of the urea group are observed as two distinct bands in the 3200-3400 cm⁻¹ region.
The carbonyl (C=O) stretching vibrations are particularly informative. The carboxylic acid C=O stretch is typically found around 1680-1710 cm⁻¹, while the urea C=O stretch (Amide I band) appears at a slightly lower frequency, around 1640-1660 cm⁻¹, due to its amide character. The positions of these bands are sensitive to the strength of the hydrogen bonding interactions they participate in.
Raman spectroscopy provides complementary information to FT-IR. The aromatic C=C stretching vibrations give rise to strong signals in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-Cl bond can also be observed in the Raman spectrum, typically in the lower frequency region.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |
| O-H stretch | 2500-3300 (broad) | Weak | Carboxylic acid, H-bonded |
| N-H stretch | 3200-3400 | Moderate | Urea |
| C-H stretch | 3000-3100 | Strong | Aromatic |
| C=O stretch | 1680-1710 | Moderate | Carboxylic acid |
| C=O stretch (Amide I) | 1640-1660 | Moderate | Urea |
| C=C stretch | 1400-1600 | Strong | Aromatic |
| C-N stretch | 1200-1350 | Moderate | Urea/Amine |
| C-Cl stretch | 600-800 | Strong | Chlorophenyl |
This is an interactive data table. You can sort and filter the data by clicking on the column headers.
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would provide the exact mass of the molecular ion, confirming its chemical formula, C₁₄H₁₁ClN₂O₃.
Following ionization, the molecule undergoes fragmentation, and the analysis of these fragments provides valuable structural information. The fragmentation pathway of this compound can be predicted based on the known fragmentation patterns of related compounds, such as N,N'-substituted ureas and aminobenzoic acid derivatives. acs.orgnih.gov
A plausible fragmentation pathway initiated by electron ionization would likely involve the following key steps:
Initial Ionization: The molecule loses an electron to form the molecular ion [M]⁺•.
Alpha-Cleavage: The C-N bonds adjacent to the carbonyl group of the urea linkage are susceptible to cleavage. A characteristic fragmentation for N,N'-substituted ureas is the cleavage of the C-N bond, leading to the elimination of an isocyanate moiety. nih.gov For the target molecule, this could result in two primary fragmentation routes:
Route A: Cleavage of the bond between the carbonyl carbon and the nitrogen attached to the chlorophenyl ring, leading to the formation of a 4-chlorophenyl isocyanate radical cation and a 2-aminobenzoic acid fragment.
Route B: Cleavage of the bond between the carbonyl carbon and the nitrogen attached to the benzoic acid moiety, resulting in a 2-carboxyphenyl isocyanate fragment and a 4-chloroaniline (B138754) radical cation.
Fragmentation of the Benzoic Acid Moiety: The 2-aminobenzoic acid fragment (from Route A) can undergo further fragmentation, characteristic of aminobenzoic acids. acs.orgacs.org This includes the loss of a hydroxyl radical (•OH) to form an acylium ion, followed by the loss of carbon monoxide (CO). Decarboxylation (loss of CO₂) is also a common fragmentation pathway for benzoic acid derivatives.
Fragmentation of the Chlorophenyl Moiety: The 4-chloroaniline radical cation (from Route B) can lose a hydrogen radical to form a stable ion. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would be observable for all fragments containing the chlorophenyl group, aiding in their identification.
A proposed fragmentation scheme is depicted below, with potential m/z values for key fragments.
| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) |
| [M]⁺• | [C₁₄H₁₁ClN₂O₃]⁺• | 290 |
| [M - C₇H₄ClNO]⁺ | [C₇H₇N₂O₂]⁺ | 151 |
| [M - C₇H₆NO₂]⁺• | [C₇H₅ClNO]⁺• | 153 |
| [C₇H₆NO₂]⁺ | [2-aminobenzoic acid]⁺ | 137 |
| [C₇H₄ClNO]⁺• | [4-chlorophenyl isocyanate]⁺• | 153 |
| [C₆H₆ClN]⁺• | [4-chloroaniline]⁺• | 127 |
| [C₇H₅O₂]⁺ | [M - C₇H₆N₂OCl]⁺ | 121 |
| [C₆H₅]⁺ | [Phenyl cation] | 77 |
This interactive table summarizes the plausible fragment ions and their corresponding mass-to-charge ratios (m/z) based on the proposed fragmentation pathway.
Chiroptical Spectroscopy for Chirality Assessment (If applicable to derivatives)
The parent compound, this compound, is achiral. However, if chiral centers are introduced into the molecule, for instance, by substitution on the benzoic acid or chlorophenyl rings with chiral moieties, or by derivatization of the carboxylic acid or amino groups with chiral reagents, chiroptical spectroscopy becomes a vital technique for assessing the stereochemistry of these derivatives.
Circular dichroism (CD) spectroscopy is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.org The resulting CD spectrum provides information about the absolute configuration and conformation of the molecule.
The application of CD spectroscopy would involve:
Determination of Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT), the absolute configuration of a new chiral derivative could be determined. nih.gov
Conformational Analysis: Changes in the CD spectrum upon varying solvent polarity or temperature can provide insights into the conformational flexibility of the molecule and the presence of different conformers in solution.
Monitoring Chiral Recognition: If the chiral derivative is designed to interact with other chiral molecules, CD spectroscopy can be used to monitor these interactions and study the principles of chiral recognition.
While no specific CD data for chiral derivatives of this compound are available, the principles of chiroptical spectroscopy, as applied to other chiral ureas and aromatic compounds, provide a solid framework for how this technique could be employed for their stereochemical elucidation. rsc.orgacs.org
Theoretical and Computational Chemistry Investigations of 2 4 Chlorophenyl Carbamoylamino Benzoic Acid
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecule's dynamic behavior in a simulated environment, such as in an aqueous solution. nih.govnih.gov
For a flexible molecule like 2-[(4-Chlorophenyl)carbamoylamino]benzoic acid, which has several rotatable bonds, MD simulations can explore its conformational landscape. This involves identifying the most stable three-dimensional arrangements (conformers) and the energy barriers for transitioning between them. Studies on urea (B33335) derivatives have demonstrated the utility of MD in understanding how these molecules aggregate and interact with their environment. nih.govnih.govresearchgate.net An MD simulation would reveal how the molecule interacts with water molecules, its propensity for self-aggregation, and the dynamics of its internal hydrogen bonds, which are crucial for understanding its solubility and behavior in a biological context. acs.org
Molecular Modeling and Docking Studies with Hypothetical Molecular Targets (In Vitro Context)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of a compound with a specific biological target. jppres.com
In the context of this compound, docking studies could be performed against a variety of hypothetical molecular targets to explore its potential biological activity. For instance, based on the structures of known drugs, it could be docked into the active sites of enzymes like cyclooxygenases or kinases. The docking process involves placing the ligand in various positions and orientations within the receptor's binding site and calculating a "docking score," which estimates the binding affinity. nih.govresearchgate.net
Analysis of the docked pose reveals key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein's amino acid residues. researchgate.net For example, the urea and carboxylic acid moieties of the title compound are prime candidates for forming hydrogen bonds, while the chlorophenyl and benzoic acid rings can engage in hydrophobic and stacking interactions. Such studies provide hypotheses about the molecule's mechanism of action that can be tested experimentally. ijper.org
Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity and Interactions
Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the chemical structure of a series of compounds with their physicochemical properties or biological activity. dergipark.org.trnih.gov These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for a series of related compounds and then using statistical techniques like multiple linear regression or partial least squares to create a mathematical equation that relates these descriptors to an observed property. nih.govresearchgate.net
For a series of analogs of this compound, a QSPR model could be developed to predict properties like acidity (pKa) or chemical reactivity. researchgate.net Similarly, if a specific biological activity is measured for these analogs, a QSAR model could identify the key structural features that govern this activity. nih.gov Studies on benzoylamino benzoic acid derivatives have shown that parameters related to lipophilicity and molecular shape are often significant in their biological activity. dergipark.org.tr A successful QSPR/QSAR model can be used to predict the properties of new, unsynthesized analogs, thereby guiding the design of molecules with optimized characteristics. nih.gov
Cheminformatics and Virtual Screening for Analog Design and Library Prioritization
Cheminformatics involves the use of computational tools to store, analyze, and model chemical information. nih.govmdpi.com In the context of drug discovery, cheminformatics plays a crucial role in analyzing large compound libraries, designing new molecules, and prioritizing candidates for synthesis and testing. chemrxiv.orgsupabase.co
Starting with the core scaffold of this compound, cheminformatics approaches can be used to design a virtual library of analogs. This can be done by systematically modifying different parts of the molecule, such as the substituents on the phenyl rings. These virtual libraries can then be screened in silico using the methods described above. For example, the library could be filtered based on physicochemical properties (like molecular weight and lipophilicity) to ensure "drug-likeness," and then docked into a hypothetical protein target to prioritize compounds with the best predicted binding affinities. researchgate.net This virtual screening process allows researchers to efficiently explore a vast chemical space and focus experimental efforts on the most promising candidates, saving significant time and resources. nih.gov
Molecular and Cellular Biological Studies of 2 4 Chlorophenyl Carbamoylamino Benzoic Acid
Investigation of Molecular Target Engagement and Mechanism of Action (In Vitro)
In vitro studies are fundamental to understanding the direct interactions between a compound and its biological targets. For 2-[(4-Chlorophenyl)carbamoylamino]benzoic acid, these investigations have centered on its effects on specific enzymes and its binding characteristics.
The primary molecular target identified for this compound is microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1). nih.gov This enzyme is a critical component in the biosynthesis of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. osti.gov The inhibition of mPGES-1 is considered a promising strategy for developing anti-inflammatory and potentially anti-cancer therapies with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes. osti.govnih.gov
In cell-free assays, this compound has demonstrated inhibitory activity against mPGES-1. While detailed kinetic parameters such as the inhibition constant (Ki) and the specific mode of inhibition (e.g., competitive, non-competitive) for this particular compound are not extensively detailed in the available literature, its activity is often quantified by the half-maximal inhibitory concentration (IC50).
Another identified target for this class of compounds is the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for forming the Z-ring, which is critical for bacterial cytokinesis. nih.govnih.gov The inhibition of FtsZ polymerization represents a potential mechanism for antibacterial activity. Specific kinetic data on the inhibition of FtsZ by this compound from cell-free systems are still under investigation.
| Target Enzyme | Biological Role | Inhibitory Effect Noted |
|---|---|---|
| Microsomal Prostaglandin E Synthase-1 (mPGES-1) | Catalyzes the final step in Prostaglandin E2 (PGE2) synthesis, mediating inflammation. nih.gov | Yes |
| FtsZ | Essential for bacterial cell division via Z-ring formation. nih.govnih.gov | Yes |
Direct receptor binding assays for this compound have not been extensively reported in the scientific literature. However, computational methods such as molecular docking are widely used to predict the interaction between small molecule inhibitors and their protein targets. nih.gov For mPGES-1 inhibitors, these studies reveal that binding typically occurs within the enzyme's active site. nih.gov
Analysis of other inhibitors in complex with mPGES-1 has shown that interactions often involve key amino acid residues. For instance, hydrogen bonding with residues like Threonine-131 and hydrophobic interactions with other residues within the binding pocket are crucial for inhibitor potency. nih.gov Molecular docking simulations of various ligands with mPGES-1 help in understanding these binding modes and predicting the affinity of new compounds. nih.gov While a specific ligand-protein interaction analysis for this compound is not detailed, it is hypothesized to share a similar binding mechanism with other inhibitors of this class.
Cellular Pathway Modulation in Model Systems (Excluding Clinical Outcomes)
To understand the biological consequences of target engagement, researchers study the compound's effects on cellular pathways in model systems like cultured cells.
Currently, there is a lack of published studies that have utilized large-scale gene expression profiling techniques, such as microarray or RNA sequencing (RNA-Seq), to analyze the global transcriptomic changes induced by this compound in cultured cells. Such studies would be valuable for identifying novel pathways affected by the compound and for understanding its broader mechanism of action beyond the primary target.
Proteomic analyses have been used to compare the effects of mPGES-1 inhibition with COX-2 inhibition in A549 lung cancer cells. frontiersin.org In a study using an mPGES-1 inhibitor, researchers observed significant downregulation of key signaling pathways involved in protein synthesis and cell proliferation, including the eIF2, eIF4/P70S6K, and mTOR signaling pathways. frontiersin.org In contrast, the COX-2 inhibitor activated these pathways. frontiersin.org These findings suggest that inhibiting mPGES-1 may have distinct and potentially more favorable effects on cellular signaling in cancer cells compared to COX-2 inhibition. frontiersin.org Analysis of post-translational modifications following treatment with this compound has not been specifically reported.
| Signaling Pathway | Observed Effect of mPGES-1 Inhibition | Reference |
|---|---|---|
| eIF2 Signaling | Downregulated | frontiersin.org |
| eIF4/P70S6K Signaling | Downregulated | frontiersin.org |
| mTOR Signaling | Downregulated | frontiersin.org |
Cell-Based Assays for Mechanistic Insights (Excluding Efficacy/Toxicity in Living Organisms)
Cell-based assays are crucial for confirming the biological activity of a compound and for providing insights into its mechanism of action within a cellular context. For this compound, these assays have focused on its effects on prostaglandin production and the induction of cell death.
The inhibition of mPGES-1 by the compound leads to a decrease in the production of PGE2 in cells stimulated with inflammatory agents like interleukin-1β. frontiersin.org Interestingly, the pharmacological blockade of mPGES-1 can lead to a "shunting" of the metabolic pathway, where the substrate PGH2 is converted into other prostanoids, such as PGF2α and thromboxane (B8750289) B2. frontiersin.org
Furthermore, pathway analysis based on proteomics data predicts that mPGES-1 inhibition can increase cancer cell death. frontiersin.org Apoptosis, or programmed cell death, is a key mechanism through which anti-cancer agents exert their effects. The induction of apoptosis involves a cascade of events, often mediated by enzymes called caspases. nih.gov While it is known that mPGES-1 inhibitors can promote apoptosis, specific studies detailing the activation of caspases or the modulation of pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2) by this compound are required for a complete mechanistic understanding. nih.govmdpi.com
| Cell-Based Assay / Endpoint | Observed Effect of mPGES-1 Inhibition | Mechanistic Implication |
|---|---|---|
| PGE2 Production | Decreased frontiersin.org | Confirms target engagement and anti-inflammatory potential. |
| PGF2α and TXB2 Production | Increased frontiersin.org | Indicates metabolic shunting of the prostaglandin pathway. |
| Cancer Cell Proliferation | Decreased frontiersin.org | Suggests anti-proliferative activity. |
| Cancer Cell Death | Predicted to Increase frontiersin.org | Suggests pro-apoptotic potential as an anti-cancer mechanism. |
Biochemical Pathway Analysis in Cell Lines
No research articles detailing the analysis of biochemical pathways in any cell line upon treatment with this compound have been found. Consequently, there is no data to present regarding the specific signaling cascades, metabolic pathways, or enzymatic activities that may be modulated by this compound.
Phenotypic Screening for Cellular Responses (e.g., cell cycle modulation, not proliferation)
There is no publicly available scientific literature describing the results of phenotypic screening of this compound for cellular responses, specifically concerning cell cycle modulation. As a result, no data on its effects on different phases of the cell cycle (G1, S, G2, M) or on the expression and activity of cell cycle regulatory proteins is available.
Table 1: Phenotypic Screening of this compound on Cell Cycle Modulation
| Cell Line | Assay Type | Outcome | Reference |
|---|
Utility of this compound as a Chemical Probe for Biological Processes
Due to the lack of studies on its biological activity and molecular targets, the utility of this compound as a chemical probe for investigating biological processes has not been established. A chemical probe requires well-characterized biological activity, selectivity, and a known mechanism of action, none of which have been documented for this specific compound in the available scientific literature.
Structure Activity Relationship Sar and Ligand Design Principles for 2 4 Chlorophenyl Carbamoylamino Benzoic Acid Derivatives
Systematic Elucidation of Structural Determinants for Molecular Interaction and Modulatory Activity
The core scaffold of 2-[(4-Chlorophenyl)carbamoylamino]benzoic acid, characterized by a benzoic acid moiety linked to a 4-chlorophenyl group through a urea (B33335) bridge, provides a versatile framework for molecular interactions. The urea functionality is a key structural determinant, capable of forming multiple hydrogen bonds with biological targets. Specifically, the two N-H groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can serve as a hydrogen bond acceptor. This intricate network of hydrogen bonds often plays a crucial role in anchoring the ligand within the binding site of a protein.
The benzoic acid portion of the molecule introduces a carboxylic acid group, which is typically ionized at physiological pH. This negatively charged carboxylate can form strong ionic interactions or salt bridges with positively charged amino acid residues, such as arginine or lysine, in a target protein. Furthermore, the aromatic rings of both the benzoic acid and the 4-chlorophenyl group contribute to binding through hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the binding pocket.
Positional and Substituent Effects on Biological Activity (e.g., Binding Affinity, Enzyme Inhibition Constant)
Systematic modifications of the this compound scaffold have revealed important insights into the positional and substituent effects on biological activity. The nature and position of substituents on both aromatic rings can significantly impact binding affinity and enzyme inhibition.
Substituents on the Phenyl Ring: The 4-chloro substituent on the phenyl ring is a critical feature. Halogen atoms, like chlorine, are known to participate in halogen bonding, a non-covalent interaction with electron-rich atoms such as oxygen or nitrogen in the protein backbone or side chains. The position of the halogen is also crucial; for instance, moving the chloro group to the meta or ortho position can drastically alter the binding affinity due to changes in the electronic distribution and steric hindrance.
The introduction of other substituents on the phenyl ring can modulate activity. Electron-withdrawing groups, such as nitro or trifluoromethyl, can influence the acidity of the N-H protons of the urea, thereby affecting their hydrogen bonding capacity. Conversely, electron-donating groups, like methoxy (B1213986) or methyl, can enhance hydrophobic interactions. The size and lipophilicity of the substituent are also determining factors. For example, increasing the alkyl chain length at the para position might enhance binding to a hydrophobic pocket, but an excessively bulky group could introduce steric clashes.
Substituents on the Benzoic Acid Ring: Modifications to the benzoic acid ring also play a significant role in modulating biological activity. The position of the urea linkage relative to the carboxylic acid is paramount. The ortho-substitution pattern in this compound appears to be optimal for certain targets, likely due to the formation of an intramolecular hydrogen bond between the urea N-H and the carboxylate group, which pre-organizes the molecule for binding.
Adding further substituents to the benzoic acid ring can fine-tune the activity. For instance, introducing a hydroxyl group can provide an additional hydrogen bonding opportunity. The electronic nature of these substituents can also alter the pKa of the carboxylic acid, which in turn affects its ionization state and the strength of ionic interactions.
The following table summarizes the general effects of different substituents on the biological activity of 2-ureidobenzoic acid derivatives based on findings from related compound series.
| Position of Substitution | Type of Substituent | General Effect on Activity | Rationale |
| Phenyl Ring (para) | Halogen (e.g., Cl, Br) | Often enhances activity | Potential for halogen bonding and increased lipophilicity. |
| Phenyl Ring (para) | Electron-withdrawing (e.g., NO2, CF3) | Can increase or decrease activity | Alters electronic properties and hydrogen bonding potential. |
| Phenyl Ring (para) | Electron-donating (e.g., OCH3, CH3) | Variable effects | Can enhance hydrophobic interactions but may also introduce steric hindrance. |
| Benzoic Acid Ring | Additional substituents | Can modulate activity | Can introduce new interaction points (e.g., hydrogen bonds) or alter electronic properties. |
Pharmacophore Modeling and Ligand-Based Design Approaches
In the absence of a known 3D structure of the biological target, ligand-based design approaches, such as pharmacophore modeling, are invaluable. A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.
For derivatives of this compound, a typical pharmacophore model would likely include:
A hydrogen bond donor feature: corresponding to one or both of the urea N-H groups.
A hydrogen bond acceptor feature: representing the urea carbonyl oxygen.
A negative ionizable feature: for the carboxylic acid group.
Two aromatic/hydrophobic regions: corresponding to the 4-chlorophenyl and the benzoic acid rings.
The spatial relationships between these features, including distances and angles, are critical for defining the pharmacophore. By aligning a set of active molecules and identifying their common chemical features, a 3D pharmacophore hypothesis can be generated. This model can then be used to virtually screen large compound databases to identify novel molecules with the desired structural features and, presumably, biological activity.
Furthermore, pharmacophore models can be used to guide the optimization of existing leads. By understanding which features are essential for activity, medicinal chemists can prioritize modifications that are most likely to enhance potency and selectivity. For example, if a pharmacophore model indicates that a specific hydrogen bond is crucial, efforts can be focused on modifying the molecule to strengthen that interaction.
Rational Design and Synthesis of Focused Compound Libraries Based on SAR Insights
The knowledge gained from SAR studies and pharmacophore modeling provides a solid foundation for the rational design and synthesis of focused compound libraries. Instead of synthesizing compounds randomly, a focused library is designed to systematically explore the chemical space around a promising scaffold, such as this compound.
The design of such a library would involve the strategic variation of different parts of the molecule. For instance, a library could be created by:
Varying the substituent on the phenyl ring: A series of analogs could be synthesized with different halogens (F, Br, I) or other small, electronically diverse groups at the para position.
Exploring different substitution patterns on the phenyl ring: Analogs with substituents at the ortho and meta positions could be prepared to probe the steric and electronic requirements of the binding site.
Modifying the benzoic acid moiety: The carboxylic acid could be replaced with bioisosteres, such as a tetrazole or a hydroxamic acid, to investigate the importance of the acidic group and its specific geometry.
Introducing substituents on the benzoic acid ring: A variety of small functional groups could be introduced at different positions to explore potential new interactions with the target.
The synthesis of these focused libraries is often achieved using combinatorial chemistry techniques, which allow for the rapid generation of a large number of compounds. By systematically varying the building blocks, a diverse set of analogs can be efficiently prepared and screened for biological activity. The resulting data from these screens can then be used to further refine the SAR and guide the next round of drug design. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery.
Analytical and Detection Strategies for 2 4 Chlorophenyl Carbamoylamino Benzoic Acid in Research Settings
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are fundamental to the separation and purification of chemical compounds. For a non-volatile substance like 2-[(4-Chlorophenyl)carbamoylamino]benzoic acid, High-Performance Liquid Chromatography (HPLC) stands as the principal method for purity assessment and isolation.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the routine analysis and quality control of this compound. The development of such a method involves a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any process-related impurities or degradation products.
Method development typically commences with the selection of an appropriate stationary phase, most commonly a C18 column, which provides the necessary hydrophobicity for retaining the analyte. The mobile phase composition, a critical factor in achieving optimal separation, is often a gradient or isocratic mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is carefully controlled to ensure the consistent ionization state of the acidic benzoic acid moiety. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance.
Following development, the method is rigorously validated according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability, accuracy, and precision. Validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).
Table 1: Illustrative HPLC Method Parameters and Validation Summary
| Parameter | Typical Conditions / Acceptance Criteria |
|---|---|
| Chromatographic Conditions | |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or Isocratic mixture of Acetonitrile and Phosphate Buffer (pH adjusted) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | Determined by UV-Vis spectrum (e.g., 225 nm) |
| Column Temperature | 30 °C |
| Validation Parameters | |
| Specificity | Peak purity of the analyte peak is demonstrated. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
This table presents typical parameters and is for illustrative purposes. Actual values would be determined during method development and validation for this compound.
Gas Chromatography (GC) for Volatile Derivatives (If applicable)
Gas Chromatography (GC) is generally not the primary analytical technique for a compound like this compound due to its low volatility and thermal lability. Direct analysis by GC would likely lead to decomposition in the heated injection port. However, if there is a need to analyze for specific volatile impurities or if derivatization is performed to create a more volatile and thermally stable analog, GC could be employed. For instance, esterification of the carboxylic acid group could potentially make the molecule amenable to GC analysis. To date, the application of GC for this specific compound is not widely reported in the literature, making HPLC the preferred chromatographic method.
Spectroscopic Techniques for Quantitative Analysis in Research Samples (e.g., UV-Vis Spectrophotometry)
UV-Visible (UV-Vis) spectrophotometry is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that possess a chromophore. The aromatic rings and carbonyl groups within the structure of this compound allow it to absorb light in the UV region.
For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. A validated UV spectrophotometric method for a similar compound, tolfenamic acid (2-[(3-chloro-2-methylphenyl)amino]benzoic acid), demonstrated excellent linearity with regression values (R²) between 0.99905 and 0.99988 in various organic solvents. nih.gov For this compound, the λmax would be experimentally determined, likely falling in the range of 280-360 nm. nih.gov
Table 2: Example of Validation Parameters for a UV-Vis Spectrophotometric Method
| Validation Parameter | Specification | Finding for a Similar Benzoic Acid Derivative nih.gov |
|---|---|---|
| Linearity (R²) | ≥ 0.999 | 0.99905–0.99988 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.67–101.32% |
| Precision (% RSD) | ≤ 2.0% | 0.8560 - 0.8760% |
| Limit of Detection (LOD) | Based on 3.3 * (SD of intercept / slope) | 0.00287 µg/mL |
This table is based on data for a structurally similar compound, tolfenamic acid, and serves as an illustrative example.
Hyphenated Techniques for Complex Mixture Analysis and Impurity Profiling (e.g., LC-MS/MS, GC-MS)
To gain a more comprehensive understanding of a sample's composition, especially for the identification of unknown impurities, hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the detection and structural elucidation capabilities of mass spectrometry.
For this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most powerful and widely used hyphenated technique. ijprajournal.com It allows for the sensitive detection and identification of impurities, even at trace levels. nih.govnih.gov During LC-MS/MS analysis, the sample is first separated by HPLC, and the eluent is introduced into the mass spectrometer. The parent compound and its impurities are ionized, and their mass-to-charge ratios (m/z) are determined. Further fragmentation of these ions in the collision cell of a tandem mass spectrometer generates a characteristic fragmentation pattern, or "fingerprint," which can be used to elucidate the structure of unknown impurities. nih.gov This is particularly useful for distinguishing between isomers that may have the same retention time in the HPLC separation. nih.gov
While GC-MS is a powerful tool for volatile compounds, its application for this compound would face the same limitations as standalone GC, requiring derivatization. Therefore, LC-MS/MS is the more direct and informative hyphenated technique for this analyte.
Advanced Electroanalytical Methods for Redox Behavior Characterization (If applicable)
Advanced electroanalytical methods, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), can be employed to investigate the redox behavior of electroactive compounds. These techniques provide insights into the oxidation and reduction potentials of a molecule, which can be relevant to its mechanism of action, stability, and potential for electrochemical degradation.
Future Directions and Unexplored Research Avenues for 2 4 Chlorophenyl Carbamoylamino Benzoic Acid
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The convergence of artificial intelligence (AI) and medicinal chemistry offers a paradigm shift in the discovery and development of novel chemical entities. For a scaffold like 2-[(4-chlorophenyl)carbamoylamino]benzoic acid, AI and machine learning (ML) can dramatically accelerate the identification of new derivatives with optimized properties.
Generative AI models, including recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on vast chemical databases to design novel molecules that adhere to desired therapeutic profiles while maintaining synthetic feasibility. mdpi.com These algorithms can explore a vast chemical space to propose derivatives of the core scaffold with potentially enhanced biological activity or improved pharmacokinetic properties. mdpi.com
Furthermore, predictive ML models, such as support vector machines (SVM), can be employed to forecast the biological activities and toxicity profiles of virtual compounds before their synthesis. mdpi.com By analyzing complex datasets and identifying hidden structure-activity relationships (SAR), these tools can prioritize the most promising candidates, thereby saving significant time and resources. mit.edu An integrated algorithmic framework could automatically identify optimal molecular candidates by minimizing synthetic cost and maximizing the probability of desired properties. mit.edu This computational screening can efficiently sift through thousands of potential derivatives, focusing laboratory efforts on compounds with the highest likelihood of success.
Table 1: AI/ML Models for Accelerated Discovery
| AI/ML Model | Application to this compound | Potential Outcome |
|---|---|---|
| Generative Adversarial Networks (GANs) | Design of novel derivatives by learning from existing chemical data. | Generation of unique molecular structures with high predicted affinity for specific targets. |
| Recurrent Neural Networks (RNNs) | Development of new chemical entities based on the core scaffold. mdpi.com | Creation of diverse libraries of related compounds for virtual screening. |
| Support Vector Machines (SVM) | Prediction of biological activity and classification of molecular properties. mdpi.com | Prioritization of synthetic candidates based on predicted efficacy and safety. |
| Hidden Markov Models (HMMs) | Analysis of sequential biological data to identify potential protein targets. mdpi.com | Discovery of novel biological pathways where the compound or its analogs may be active. |
Potential Applications in Advanced Materials Science and Polymer Chemistry (Excluding Biomedical Implants)
The unique structural characteristics of this compound—specifically its aromatic rings, urea (B33335) linkage capable of hydrogen bonding, and carboxylic acid group—make it an intriguing candidate for integration into advanced materials. These applications lie outside the biomedical field, focusing instead on the development of functional polymers and materials with tailored properties.
One avenue of exploration is the use of this compound as a functional monomer or additive in polymer synthesis. The incorporation of this scaffold into a polymer backbone could enhance properties such as thermal stability, flame retardancy (due to the chlorine atom), and mechanical strength. Benzoic acid and its derivatives have been studied for their ability to be included in polymer crystalline phases, effectively segregating the molecules within the polymer matrix. mdpi.com This suggests that this compound could be incorporated into polymers like syndiotactic polystyrene to create co-crystalline phases, potentially altering the material's physical and chemical properties. mdpi.com
Another promising area is in the development of molecularly imprinted polymers (MIPs). MIPs are polymers synthesized in the presence of a template molecule, creating specific recognition sites. researchgate.net The distinct shape and functional groups of this compound could be used to create highly selective MIPs for applications in chemical sensing, separation processes, or as catalysts for specific chemical reactions.
Development of Novel Synthetic Methodologies with Enhanced Atom Economy and Efficiency
While existing synthetic routes to this compound are established, there is considerable scope for improvement through the principles of green chemistry. A key focus is enhancing atom economy, which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. jocpr.comjocpr.com Many traditional syntheses in fine chemical and pharmaceutical production have poor atom economy, generating significant waste. nih.gov
Future research should target the development of catalytic, one-pot, and solvent-minimized synthetic strategies. Methodologies that avoid stoichiometric reagents and minimize protecting group chemistry are highly desirable. For example, cycloaddition reactions like the Diels-Alder reaction represent ideal atom economy, where all atoms of the starting materials are present in the product. nih.gov While not directly applicable to the current structure, the principle of designing addition-based rather than substitution-based reactions is a key future goal.
Exploring novel catalytic systems, such as palladium-based catalysts used in Suzuki-Miyaura cross-coupling reactions for synthesizing related benzoic acid intermediates, could provide more efficient pathways. researchgate.net The development of flow chemistry processes could also offer benefits in terms of safety, scalability, and reaction control, leading to higher yields and purity while reducing waste.
Table 2: Comparison of Synthetic Methodologies
| Feature | Traditional Synthesis (Hypothetical) | Proposed Green Synthesis |
|---|---|---|
| Principle | Multi-step process with stoichiometric reagents and intermediate isolation. | One-pot, catalytic reaction. |
| Solvent Usage | High volumes of potentially hazardous organic solvents. | Use of greener solvents (e.g., water/ethanol mixtures) or solvent-free conditions. |
| Atom Economy | Low, with significant byproduct formation (e.g., salts, protecting group waste). | High, maximizing the incorporation of reactant atoms into the final product. nih.govnih.gov |
| Energy Consumption | Multiple heating and cooling cycles for different steps. | Lower energy input, potentially running at ambient temperature. |
| Waste Generation | High E-factor (high kg of waste per kg of product). nih.gov | Low E-factor, minimizing environmental impact. |
Exploration of New Biological Targets and Pathways for Fundamental Mechanistic Understanding (In Vitro)
To broaden the therapeutic potential of this compound, a systematic in vitro exploration of new biological targets is essential. This fundamental research can uncover novel mechanisms of action and expand the scope of its potential applications. The activities of structurally related compounds can provide a logical starting point for this exploration.
For instance, benzamide scaffolds have been reported to exhibit a wide range of biological activities, including the inhibition of enzymes like α-glucosidase and α-amylase. nih.gov Salicylanilides, which share some structural similarities, are known to inhibit photosynthetic electron transport. nih.gov Other complex benzoic acid derivatives have shown inhibitory activity against targets such as Aurora kinases. mdpi.com
A high-throughput screening campaign of the compound against a broad panel of kinases, proteases, and metabolic enzymes could reveal unexpected activities. Follow-up in vitro assays would then be used to validate these "hits" and elucidate the mechanism of interaction. This unbiased approach allows for the discovery of entirely new biological functions, moving beyond the currently understood scope of the molecule.
Table 3: Potential In Vitro Biological Targets for Exploration
| Potential Target | Rationale (Based on Structurally Related Scaffolds) | Suggested In Vitro Assay |
|---|---|---|
| α-Glucosidase / α-Amylase | Benzamide derivatives have shown inhibitory potential against these diabetes-related enzymes. nih.gov | Enzyme inhibition assay using spectrophotometric methods to measure substrate conversion. |
| Aurora Kinases | Quinazoline-4-carboxylic acid derivatives have been identified as Aurora A kinase inhibitors. mdpi.com | Kinase activity assay (e.g., radiometric or fluorescence-based) to measure phosphorylation. |
| Carbonic Anhydrases | Sulfonamide-bearing benzamides are known inhibitors of carbonic anhydrase. nih.gov | Assay to measure the inhibition of CO₂ hydration catalyzed by the enzyme. |
| Photosystem II (PS II) | Salicylanilides and ureas are known to inhibit photosynthetic electron transport by binding to PS II. nih.gov | Measurement of oxygen evolution rate in isolated chloroplasts (e.g., spinach chloroplasts). |
Synergistic Research with Other Chemical Scaffolds for Novel Chemical Entities
The principle of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a powerful strategy for developing novel chemical entities with potentially synergistic or dual-action activities. The this compound scaffold can serve as a versatile building block for creating such hybrid compounds.
By strategically linking this core to other known biologically active scaffolds, it may be possible to engage multiple biological targets simultaneously or to enhance the activity at a single target. For example, scaffolds such as oxazoles, valine derivatives, and sulfonamides have been investigated for their antimicrobial properties. mdpi.commdpi.com A hybrid molecule incorporating the title compound with an oxazole ring could lead to a new class of agents with a unique activity spectrum. Similarly, combining it with a pyrazole core, a common scaffold in medicinal chemistry, could yield compounds with novel biological profiles. researchgate.net
This approach requires careful design to ensure that the combined molecule retains the desired binding characteristics of its parent fragments and possesses favorable physicochemical properties. The synthesis of small, focused libraries of these hybrid molecules, followed by broad biological screening, represents a promising avenue for discovering next-generation compounds.
Table 4: Proposed Hybrid Chemical Entities for Synergistic Research
| Synergistic Scaffold | Rationale for Hybridization | Hypothetical Structure Description |
|---|---|---|
| Sulfonamide | Sulfonamides are a well-known pharmacophore with diverse biological activities, including antibacterial and carbonic anhydrase inhibition. nih.gov | The carboxylic acid group of the parent compound is replaced by or linked to a sulfonamide moiety. |
| 1,3-Oxazole | Oxazole-containing compounds have shown notable antimicrobial activity. mdpi.com | A molecule where the benzoic acid is replaced by an oxazole ring system, or the entire scaffold is appended to an oxazole. |
| Quinazoline | Quinazoline derivatives are potent inhibitors of various kinases, including Aurora kinase. mdpi.com | The benzoic acid portion is integrated into a quinazoline ring system, creating a rigid, fused structure. |
| Valine Derivatives | N-acyl-amino acids and their derivatives have been explored as antimicrobial agents. mdpi.com | The benzoic acid is coupled with L-valine or a derivative to form an amide linkage, potentially improving cell permeability or target interaction. |
Table 5: List of Mentioned Chemical Compounds
| Compound Name / Class |
|---|
| This compound |
| Syndiotactic polystyrene |
| Benzoic acid |
| Salicylanilides |
| Benzamides |
| Quinazolines |
| Pyrazoles |
| Oxazoles |
| Sulfonamides |
Q & A
Q. Critical Parameters :
- Stoichiometric excess of 4-chlorophenyl isocyanate (1.2–1.5 equiv.) enhances yield.
- Moisture exclusion prevents hydrolysis of the isocyanate reagent.
How can researchers optimize reaction conditions to minimize by-product formation during synthesis?
Advanced Research Focus
By-products often arise from incomplete carbamoylation or competing hydrolysis. Optimization strategies include:
- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to accelerate carbamoylation .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
- Reaction Monitoring : TLC or HPLC at intervals (e.g., 30 min) to track progress and terminate reactions at ~90% conversion .
Q. Data-Driven Example :
| Parameter | Optimal Range | Observed By-Products |
|---|---|---|
| Temperature | 0–5°C | <5% hydrolysis |
| Solvent | Anhydrous DCM | <2% dimerization |
| Equiv. of Isocyanate | 1.3 | <1% unreacted amine |
What spectroscopic and chromatographic techniques are most effective for structural characterization and purity assessment?
Q. Basic Research Focus
- NMR : and NMR confirm the carbamoyl linkage (e.g., NH resonance at δ 8.5–9.5 ppm) and aromatic substitution patterns .
- IR : Carbamoyl C=O stretch at ~1680 cm and benzoic acid O-H stretch at ~2500–3000 cm .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. A micellar HPLC method using SDS as a mobile-phase additive improves resolution for polar derivatives .
How can contradictory biological activity data across studies be systematically resolved?
Advanced Research Focus
Contradictions may arise from impurities, assay variability, or differing cellular models. Mitigation strategies:
- Purity Validation : Use LC-MS to confirm >98% purity and rule out degradation products .
- Dose-Response Curves : Test across a wide concentration range (e.g., 1 nM–100 µM) to identify true EC values.
- Control Compounds : Include structurally related analogs (e.g., 2-chloro-4-aminobenzoic acid) to validate assay specificity .
Q. Example :
| Study | Reported IC (µM) | Purity (%) | Assay Type |
|---|---|---|---|
| A | 5.2 | 95 | Enzyme |
| B | 12.7 | 88 | Cell-based |
Resolution: Study B’s lower purity and cellular permeability differences may explain higher IC.
What computational methods are suitable for predicting the compound’s physicochemical properties and binding modes?
Q. Advanced Research Focus
- LogP Prediction : Use Schrödinger’s QikProp or ACD/Labs software to estimate lipophilicity, critical for pharmacokinetic profiling .
- Docking Studies : Molecular docking with AutoDock Vina to identify potential targets (e.g., cyclooxygenase-2) using the compound’s 3D structure (InChI:
InChI=1S/C14H11ClN2O3...) . - MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns trajectories.
How can researchers design derivatives to enhance solubility without compromising bioactivity?
Q. Advanced Research Focus
- Structural Modifications : Introduce polar groups (e.g., -SOH, -OH) at the benzoic acid or chlorophenyl moiety .
- Prodrug Approach : Convert the carboxylic acid to ester prodrugs (e.g., ethyl ester) for improved membrane permeability .
- Co-Crystallization : Screen with cyclodextrins or PEG derivatives to enhance aqueous solubility .
Q. Example Derivatives :
| Derivative | Solubility (mg/mL) | IC (µM) |
|---|---|---|
| Parent Compound | 0.5 | 8.2 |
| Ethyl Ester Prodrug | 12.4 | 9.1 |
| Sulfonate Analog | 18.7 | 6.5 |
What are the stability profiles of this compound under various storage conditions?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
